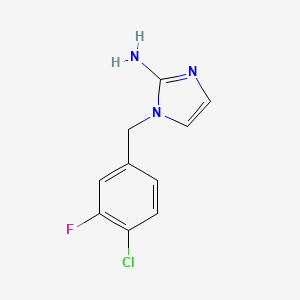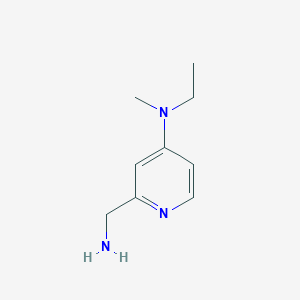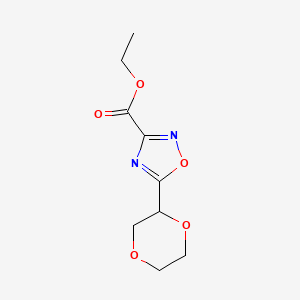
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the 1,4-dioxane ring and the oxadiazole moiety in its structure makes it a compound of interest for various scientific research applications.
Métodos De Preparación
The synthesis of Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 2-amino-2-(1,4-dioxan-2-yl)acetate with appropriate reagents to form the oxadiazole ring. One common method includes the use of a cyclization reaction where the amino group reacts with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. The presence of the oxadiazole ring is crucial for its biological activity, as it can interact with various biomolecules through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:
1,4-Dioxan-2-yl(diphenyl)methanol: This compound also contains the 1,4-dioxane ring but differs in its overall structure and biological activity.
2-[(5-methyl-1,4-dioxan-2-yl)methoxy]ethanol: This compound has a similar dioxane ring but is used primarily for its antimicrobial properties.
The uniqueness of this compound lies in its combination of the dioxane ring and the oxadiazole moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12N2O5 |
|---|---|
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
ethyl 5-(1,4-dioxan-2-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O5/c1-2-14-9(12)7-10-8(16-11-7)6-5-13-3-4-15-6/h6H,2-5H2,1H3 |
Clave InChI |
BSRRBNKACGKLFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=N1)C2COCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


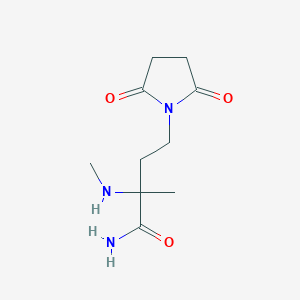


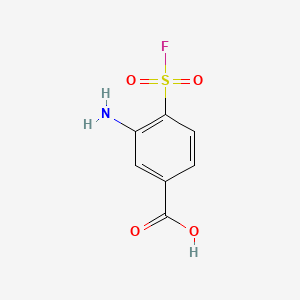
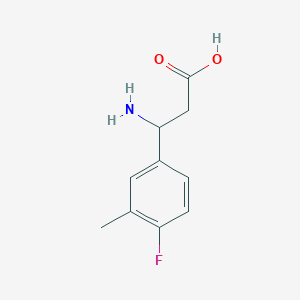
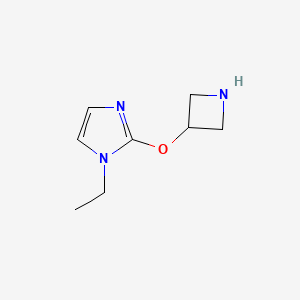
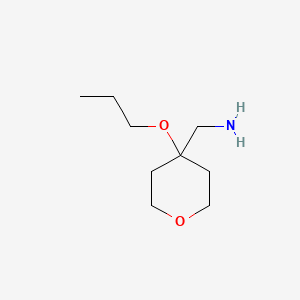

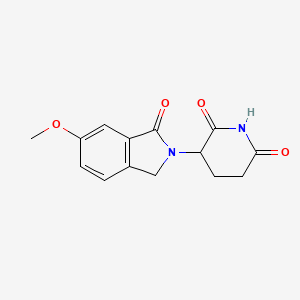
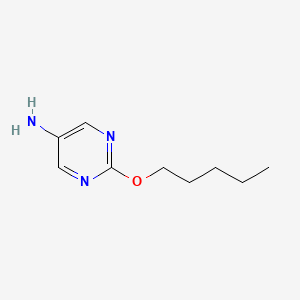

![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
